

Technical Guide: Spectral Analysis of N-(4-Methoxyphenyl)acrylamide

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Compound of Interest

Compound Name: *N*-(4-Methoxyphenyl)acrylamide

CAS No.: 7766-37-2

Cat. No.: B1266421

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Executive Summary

This technical guide provides a comprehensive spectral characterization of **N-(4-Methoxyphenyl)acrylamide** (also known as 4-methoxyacrylanilide), a critical monomer used in the synthesis of thermo-responsive polymers and hydrogels. This document details the structural elucidation using Nuclear Magnetic Resonance (

H and

C NMR) and Infrared (IR) spectroscopy.[1][2][3] It is designed for researchers requiring authoritative reference data for structural validation and impurity profiling during drug development and polymer synthesis.

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8][9][10][11][12]

N-(4-Methoxyphenyl)acrylamide (

) consists of an electron-rich p-anisidine moiety coupled to an electron-deficient acryloyl group. This "push-pull" electronic structure significantly influences its spectral fingerprint, particularly

the chemical shifts of the vinyl protons and the vibrational frequency of the amide carbonyl.

Key Structural Features:

- Acryloyl Group (): Reactive center for polymerization; distinct AMX spin system in NMR.
- Amide Linkage (): Provides hydrogen bonding capability; characteristic Amide I/II bands in IR.
- Methoxy Group (): Strong electron-donating group (EDG) affecting aromatic ring electron density.

Experimental Methodology

To ensure reproducibility and spectral integrity, the following protocols are recommended for sample preparation.

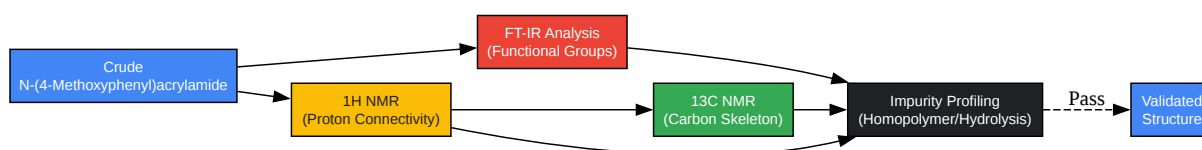
Sample Preparation Protocol

- NMR Spectroscopy:
 - Solvent: Dimethyl sulfoxide-
(DMSO-
) is preferred over
due to the compound's polarity and potential hydrogen bonding. DMSO-
prevents aggregation-induced line broadening.
 - Concentration: 10–15 mg in 0.6 mL solvent.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO-
quintet at 2.50 ppm).

- IR Spectroscopy:
 - Technique: Attenuated Total Reflectance (ATR) on neat solid is standard. For higher resolution of the Amide I region, a KBr pellet (1 mg sample in 100 mg KBr) is recommended to eliminate contact pressure artifacts.

Characterization Workflow

The following diagram outlines the logical flow for validating the compound's structure and purity.



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Figure 1: Step-by-step spectral validation workflow for **N-(4-Methoxyphenyl)acrylamide**.

Infrared (IR) Spectroscopy Analysis[1][2][3][10][13][14]

The IR spectrum of **N-(4-Methoxyphenyl)acrylamide** is dominated by the amide resonance and the aromatic ether linkage.

Key Vibrational Assignments

The following table summarizes the diagnostic bands. Note the potential overlap between the C=C stretch and the Amide I band, which is characteristic of acrylamides.

Functional Group	Frequency (cm)	Intensity	Mode Description
Amide N-H	3250 – 3300	Medium, Sharp	N-H stretching (H-bonded). Free NH appears >3400.[4]
C-H (Aromatic)	3000 – 3100	Weak	Aromatic C-H stretching.
Amide I (C=O)	1650 – 1660	Strong	C=O stretching. Conjugation with C=C lowers frequency.
C=C (Vinyl)	1620 – 1630	Medium	Vinyl C=C stretch. Often appears as a shoulder to Amide I.
Amide II	1530 – 1550	Strong	N-H bending coupled with C-N stretching.
Aromatic Ring	1510, 1600	Strong	C=C ring skeletal vibrations.
Ether (Ar-O-C)	1230 – 1250	Strong	Asymmetric C-O-C stretching (Ar-O).
Ether (O-CH ₃)	1030 – 1040	Medium	Symmetric C-O-C stretching (O-Alkyl).
Vinyl =C-H	960 – 990	Medium	Out-of-plane (OOP) bending (trans).

Interpretation Logic

- Amide Region: The presence of both Amide I (1655 cm) and Amide II (1540 cm) confirms the secondary amide structure.

- Conjugation Check: The C=O stretch is lower than a non-conjugated amide (typically ~1680 cm⁻¹) due to conjugation with the vinyl group and the aromatic ring.
- Purity Indicator: A broad band appearing near 3400 cm⁻¹ (O-H stretch) suggests hydrolysis to acrylic acid or the presence of wet solvent.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][7][10][13][14][15][16][17]

NMR provides the definitive proof of structure. The acryloyl protons form a characteristic AMX (or ABC) spin system, while the aromatic protons form an AA'BB' system due to the para-substitution.

H NMR Spectroscopy (DMSO-_d6, 400 MHz)

Proton Assignment	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)
Amide NH	10.05	Singlet (br)	1H	-
Ar-H (ortho to N)	7.58	Doublet	2H	(AA'BB')
Ar-H (ortho to O)	6.90	Doublet	2H	(AA'BB')
Vinyl (Methine)	6.38	dd	1H	
Vinyl (Trans)	6.22	dd	1H	
Vinyl (Cis)	5.71	dd	1H	
Methoxy (-OCH ₃)	3.73	Singlet	3H	-

Detailed Mechanistic Insight:

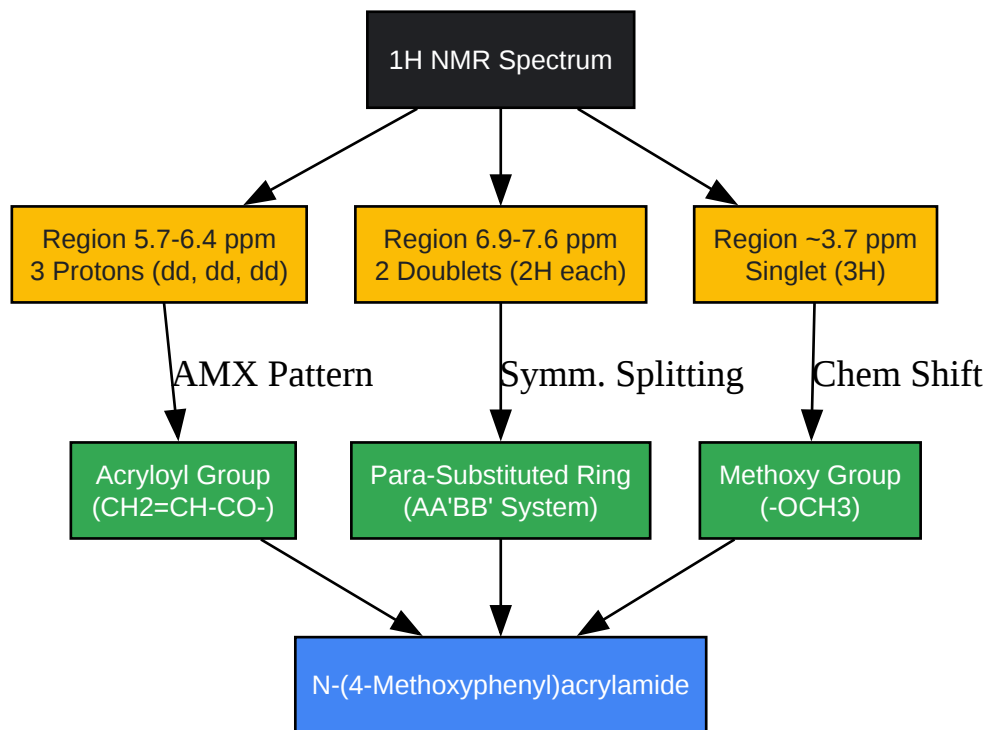
- Vinyl Region (5.7 - 6.4 ppm): The acryloyl group displays a classic pattern. The proton on the carbonyl side () is deshielded by the anisotropy of the C=O bond. The terminal protons split into two doublets of doublets.
 - (trans to carbonyl) typically resonates downfield of (cis to carbonyl).
- Aromatic Region: The large chemical shift difference between the two aromatic doublets (7.58 vs 6.90 ppm) is caused by the opposing electronic effects: the amide nitrogen is weakly donating (but the carbonyl withdraws), while the methoxy oxygen is strongly donating by resonance, shielding the protons ortho to it (6.90 ppm).

C NMR Spectroscopy (DMSO- , 100 MHz)

Carbon Environment	Shift (, ppm)	Structural Assignment
Carbonyl (C=O)	163.1	Amide Carbonyl
Ar-C (C-O)	155.8	Quaternary Aromatic (attached to OMe)
Ar-C (C-N)	132.5	Quaternary Aromatic (attached to N)
Vinyl (-CH=)	131.8	-Carbon of acrylamide
Vinyl (=CH2)	126.7	-Carbon of acrylamide
Ar-C (CH)	120.9	Aromatic CH (ortho to N)
Ar-C (CH)	114.2	Aromatic CH (ortho to O)
Methoxy (-OCH3)	55.6	Methoxy Carbon

Structural Assignment Logic Tree

The following diagram illustrates how to deduce the structure from the raw splitting patterns.



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Figure 2: Structural elucidation logic based on proton splitting patterns.

Quality Control & Impurity Profiling

In drug development and polymer science, purity is paramount. The following impurities are common for this compound:

- Homopolymerization:
 - Detection: Disappearance of sharp vinyl signals (5.7–6.4 ppm) and broadening of all peaks. Appearance of broad aliphatic signals at 1.5–2.5 ppm (polymer backbone).
- Hydrolysis (Acrylic Acid + Anisidine):
 - Detection: Appearance of a broad OH singlet >11 ppm (Acid) and shifting of aromatic protons due to the free amine generation.

- Residual Reactants (Acryloyl Chloride):
 - Detection: Acryloyl chloride is highly reactive and usually hydrolyzed, but residual acid will shift the pH and potentially the chemical shifts.

References

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